Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate
Description
Methyl 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylate is a 5-membered heterocyclic compound belonging to the pyrrole derivative family. Its structure features a pyrrole core substituted with an amino group at the 4-position, a methyl ester at the 2-position, and a 3-cyanopropyl group at the 1-position (Figure 1). The compound has been cataloged as a specialty chemical for research applications but is currently listed as discontinued by suppliers, suggesting challenges in synthesis or commercial viability .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-1-(3-cyanopropyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)9-6-8(12)7-13(9)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3 |
InChI Key |
HFJOQPHHLRPCER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyanopropyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Hydrogen Bonding and Crystal Packing
The amino and ester groups in this compound enable hydrogen-bonding interactions, which influence crystallization behavior. In contrast, the patent compound () incorporates a methoxyphenyl group, facilitating π-π stacking and hydrophobic interactions, while its piperidin-ol moiety adds hydrogen-bonding diversity. Graph set analysis (as per Etter’s rules) would reveal distinct hydrogen-bonding motifs between these compounds .
Solubility and Reactivity
The 3-cyanopropyl group in the target compound introduces dipole-dipole interactions, which may reduce solubility in non-polar solvents compared to the patent compound’s methoxyphenyl group. However, the ester and amino groups enhance solubility in polar aprotic solvents (e.g., DMSO). The thiazolidinedione derivative, with its acidic acetic acid group, exhibits higher aqueous solubility but is prone to keto-enol tautomerism, unlike the stable ester group in the target compound .
Conformational Flexibility
The 3-cyanopropyl chain in this compound introduces conformational flexibility, which could affect its crystal packing and molecular interactions. In contrast, the bicyclic pyrrolo-pyridine derivative’s rigid structure limits conformational freedom, often leading to denser crystal packing .
Pharmaceutical Relevance
Its amino and nitrile groups suggest possible utility as a kinase inhibitor precursor, but further studies are needed.
Analytical Methods for Structural Validation
The structural characterization of these compounds relies on crystallographic tools such as SHELX for refinement and ORTEP for graphical representation of displacement parameters . Hydrogen-bonding patterns are analyzed using graph set theory , while structure validation ensures accuracy in geometric parameters (e.g., bond lengths, torsion angles) .
Biological Activity
Methyl 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with an amino group and a cyanoalkyl chain. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 181.21 g/mol |
| CAS Number | 45776-13-4 |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of functional groups such as the amino and cyano groups allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to target proteins.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, studies have shown that derivatives of pyrrole compounds exhibit inhibitory effects on enzymes linked to drug-resistant tuberculosis, suggesting potential applications in treating resistant strains of bacteria .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings related to its biological activity:
Case Study 1: Anti-Tuberculosis Activity
A recent study focused on the design and synthesis of pyrrole derivatives, including this compound, demonstrated significant anti-tuberculosis properties. Compounds were tested against Mycobacterium tuberculosis strains, revealing that structural modifications led to improved efficacy against resistant strains. The study highlighted the importance of specific substituents on the pyrrole ring for enhancing biological activity .
Case Study 2: Enzyme Inhibition Assays
Another investigation utilized this compound as a biochemical probe to assess its interaction with metabolic enzymes. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into its potential role in modulating metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
